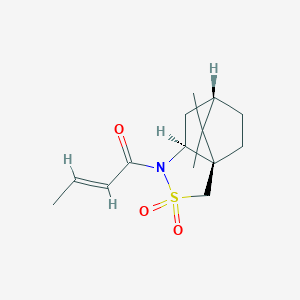

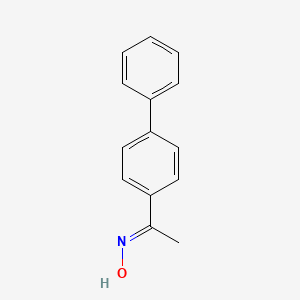

4-amino-2-chloro-N,N-dimethylbenzamide

Descripción general

Descripción

The compound of interest, 4-amino-2-chloro-N,N-dimethylbenzamide, is a derivative of benzamide with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemistry, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves reductive chemistry and electrochemical methods. For instance, the paper titled "Reductive chemistry of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide" discusses the reduction of nitro groups to amines in a benzamide derivative, which could be analogous to the synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide . Additionally, the electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides, as described in another paper, suggests that electrochemical methods could potentially be applied to synthesize the compound of interest .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The paper on the electrochemical generation of 4-amino-2-aryl-2-oxazolines confirms the structure of the synthesized compounds through this method . Although the exact structure of 4-amino-2-chloro-N,N-dimethylbenzamide is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The reactivity of related compounds provides insights into possible reactions that 4-amino-2-chloro-N,N-dimethylbenzamide might undergo. For example, the generation and reactivity of the 4-aminophenyl cation through photolysis of 4-chloroaniline indicate that the amino group can participate in electrophilic substitution reactions . This suggests that the amino group in 4-amino-2-chloro-N,N-dimethylbenzamide may also exhibit similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their structural characteristics and the functional groups present. The paper on the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provides detailed spectroscopic data and discusses the structure-property relationship, which could be relevant to understanding the properties of 4-amino-2-chloro-N,N-dimethylbenzamide . Additionally, the investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents highlights the influence of electronic and steric effects on reaction outcomes, which could be applicable to the compound .

Aplicaciones Científicas De Investigación

4-amino-2-chloro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11ClN2O . It’s a solid substance at room temperature . This compound could potentially be used in various scientific fields, particularly in chemistry and biochemistry, due to its ability to deliver its own H, C, N, and O atoms for the synthesis of a variety of compounds .

-

Preparation of Chlorantraniliprole A patent describes the use of 4-amino-2-chloro-N,N-dimethylbenzamide in the synthesis of chlorantraniliprole, an insecticide . The process involves a novel, efficient, and one-pot method for synthesizing chlorantraniliprole . The method obtains good yield, without using any expensive reagent or base or harsh reaction conditions, which makes the process simple, environment friendly and more cost effective .

-

Pharmaceutical Research While specific applications in pharmaceutical research are not readily available, compounds like 4-amino-2-chloro-N,N-dimethylbenzamide often play a crucial role in the development of new drugs. Their ability to deliver their own H, C, N, and O atoms makes them valuable for the synthesis of a variety of compounds .

-

Agricultural Pesticides As mentioned earlier, this compound is used in the synthesis of chlorantraniliprole, an insecticide . Chlorantraniliprole is known for its effectiveness against a wide range of insect pests, making it a valuable tool in agriculture .

-

Organic Chemistry Research Compounds like 4-amino-2-chloro-N,N-dimethylbenzamide can be used in organic chemistry research, particularly in studies involving nucleophilic aromatic substitution reactions .

-

Material Science In material science, such compounds can be used in the synthesis of new materials, including polymers and nanomaterials. The specific methods of application or experimental procedures would depend on the particular material being synthesized .

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZVBNRQCDKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449237 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N,N-dimethylbenzamide | |

CAS RN |

98995-06-3 | |

| Record name | 4-amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

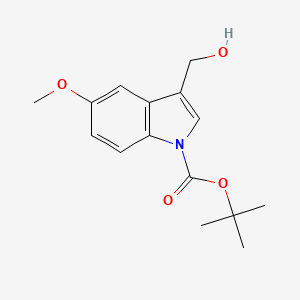

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)